1-Benzyl-3-methylimidazolium tosylate

Catalog No.
S8490034
CAS No.
M.F
C18H20N2O3S
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Benzyl-3-methylimidazolium tosylate

Product Name

1-Benzyl-3-methylimidazolium tosylate

IUPAC Name

1-benzyl-3-methylimidazol-3-ium;4-methylbenzenesulfonate

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C11H13N2.C7H8O3S/c1-12-7-8-13(10-12)9-11-5-3-2-4-6-11;1-6-2-4-7(5-3-6)11(8,9)10/h2-8,10H,9H2,1H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

UDTMKPOKOKZLFT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CN(C=C1)CC2=CC=CC=C2

1-Benzyl-3-methylimidazolium tosylate is an ionic liquid with the molecular formula C₁₈H₂₀N₂O₃S. It is characterized by a 3-methylimidazolium cation and a tosylate anion, making it part of a broader class of imidazolium-based ionic liquids. These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation capabilities. The compound is typically presented as a crystalline solid and is soluble in various organic solvents, which enhances its utility in diverse chemical processes .

Typical of ionic liquids. These reactions include:

  • Nucleophilic Substitution: The tosylate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Deprotonation: The imidazolium cation can undergo deprotonation to form a corresponding base, which can further participate in various organic transformations.
  • Coordination Chemistry: This compound can interact with metal ions, forming coordination complexes that are useful in catalysis and material science .

Several methods exist for synthesizing 1-benzyl-3-methylimidazolium tosylate:

  • Quaternization Reaction: The synthesis typically involves the quaternization of 3-methylimidazole with benzyl bromide followed by reaction with tosyl chloride to yield the final product.

    General Reaction Steps:
    • React 3-methylimidazole with benzyl bromide to form 1-benzyl-3-methylimidazolium bromide.
    • Treat the resulting compound with tosyl chloride to exchange the bromide with the tosylate ion.

This method allows for high yields and purity of the ionic liquid .

1-Benzyl-3-methylimidazolium tosylate has diverse applications across various fields:

  • Catalysis: Used as a solvent or catalyst in organic reactions due to its ability to stabilize transition states.
  • Electrochemistry: Serves as an electrolyte in batteries and fuel cells due to its ionic conductivity.
  • Metal Processing: Applied in metal plating and electropolishing processes because of its excellent solvation properties .
  • Phase Transfer Catalysis: Acts as a phase transfer medium facilitating reactions between immiscible phases.

Interaction studies of 1-benzyl-3-methylimidazolium tosylate focus on its behavior in different environments:

  • Solvent Interactions: Research indicates that this ionic liquid can significantly alter reaction kinetics and mechanisms when used as a solvent compared to traditional solvents.
  • Metal Ion Complexation: Studies show that it can form stable complexes with various metal ions, enhancing catalytic activity in metal-catalyzed reactions .

Several compounds share structural similarities with 1-benzyl-3-methylimidazolium tosylate. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
1-Ethyl-3-methylimidazolium tosylateC₁₃H₁₈N₂O₃SLower molecular weight; used in similar applications.
1-Methyl-3-octylimidazolium tosylateC₂₁H₃₄N₂O₃SLonger alkyl chain; higher viscosity and stability.
1-Hexyl-3-methylimidazolium chlorideC₁₄H₁₉ClN₂Chloride salt; different anion affecting solubility.

Uniqueness

The uniqueness of 1-benzyl-3-methylimidazolium tosylate lies in its specific combination of cationic structure and tosylate anion, which imparts distinct solvation properties and reactivity compared to other ionic liquids. Its applications in catalysis and electrochemistry further highlight its versatility within this class of compounds.

Direct Alkylation of 1-Methylimidazole

The quaternization of 1-methylimidazole with benzyl halides represents the most straightforward route to 1-benzyl-3-methylimidazolium salts. Benzyl bromide or chloride reacts with 1-methylimidazole in polar aprotic solvents such as acetonitrile or ethyl acetate under reflux conditions. For instance, a stoichiometric ratio of 1.0–1.3 equivalents of benzyl bromide to 1-methylimidazole in ethyl acetate at ambient temperature yields 1-benzyl-3-methylimidazolium bromide with 85% efficiency after 24 hours [3]. Microwave-assisted alkylation significantly accelerates this process, achieving complete conversion within 7–11 minutes at 170°C under 150 W irradiation [1]. The crude product is isolated by decanting unreacted benzyl halide, followed by vacuum drying at 120°C to remove residual 1-methylimidazole hydrochloride [1].

Table 1: Comparison of Alkylation Methods

MethodSolventTemperatureTimeYield
Conventional [3]Ethyl acetate25°C24 h85%
Microwave [1]Solvent-free170°C11 min48%

Metathesis Reactions for Anion Exchange

Anion metathesis replaces the initial halide counterion (e.g., Br⁻ or Cl⁻) with tosylate (TsO⁻). This involves dissolving 1-benzyl-3-methylimidazolium bromide in deionized water and adding stoichiometric sodium tosylate. The mixture is stirred for 12 hours, during which the tosylate anion displaces bromide via ion exchange [4]. The product is extracted with dichloromethane, washed with brine to remove residual sodium salts, and dried over magnesium sulfate. Final purification via column chromatography (95:5 methylene chloride:methanol) isolates the tosylate salt in >95% purity [1]. Alternative metathesis agents, such as silver tosylate, offer higher efficiency but incur greater costs due to stoichiometric silver waste [4].

Solvent-Free Synthesis Approaches

Solvent-free protocols minimize environmental impact and simplify purification. Microwave irradiation of neat 1-methylimidazole and benzyl bromide at 170°C produces 1-benzyl-3-methylimidazolium bromide without side solvents [1]. This method avoids solvent contamination but requires precise temperature control to prevent decomposition. The product is cooled to 40°C within the microwave cavity, decanted to remove excess benzyl bromide, and dried under vacuum [1]. Solvent-free routes achieve moderate yields (48–52%) but are advantageous for rapid, large-scale production.

Purification Techniques and Quality Control Standards

Purification begins with vacuum drying (20 mbar, 90°C) to remove volatile impurities [3]. Recrystallization from ethanol or acetone enhances crystalline purity, while column chromatography on silica gel resolves residual benzyl halides or imidazole precursors [1]. Nuclear magnetic resonance (NMR) spectroscopy validates structural integrity, with characteristic signals at δ 3.85 ppm (N–CH₃), 5.42 ppm (N–CH₂–Ph), and 7.38–7.79 ppm (aromatic protons) [3]. Infrared spectroscopy confirms anion incorporation via TsO⁻ stretches at 1120–1180 cm⁻¹ [4]. Elemental analysis must align with theoretical values (e.g., C: 58.1%, H: 5.6%, N: 6.1%) within ±0.3% tolerance [3].

Table 2: Quality Control Metrics

ParameterMethodAcceptance Criteria
Purity¹H NMR≥95%
Anion ContentIR SpectroscopyTsO⁻ bands present
Residual SolventsGC-MS<500 ppm
MoistureKarl Fischer Titration<300 ppm

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation technique for 1-Benzyl-3-methylimidazolium tosylate, providing detailed information about the molecular framework and dynamic behavior of both the imidazolium cation and tosylate anion components.

Proton Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of 1-Benzyl-3-methylimidazolium tosylate exhibits characteristic resonances that reflect the electronic environment and structural features of the ionic liquid. The most diagnostic signal appears in the downfield region at 8.8-9.2 ppm, corresponding to the hydrogen atom at the carbon-2 position of the imidazolium ring [3] [4]. This resonance demonstrates significant deshielding due to the electron-withdrawing nature of the positively charged nitrogen atoms and the aromatic character of the heterocyclic system.

The imidazolium ring hydrogen atoms at the carbon-4 and carbon-5 positions resonate as doublets in the range of 7.3-7.5 ppm [3] [4]. These signals exhibit characteristic coupling patterns that confirm the symmetrical nature of the imidazolium ring system and provide information about through-bond interactions within the aromatic framework.

The nitrogen-bound methyl group generates a singlet resonance at 3.8-4.0 ppm [3] [4], while the benzyl methylene bridge appears as a singlet at 5.4-5.6 ppm [3] [4]. The chemical shift of the benzyl methylene protons reflects the combined influence of the electron-withdrawing imidazolium ring and the electron-donating benzyl aromatic system.

The benzyl aromatic protons manifest as complex multiplets in the region of 7.2-7.4 ppm [3] [4], overlapping with other aromatic signals but distinguishable through careful integration and coupling pattern analysis. The tosylate anion contributes distinct resonances, with the methyl group appearing as a singlet at 2.3-2.4 ppm [5] and the aromatic protons generating doublets in the range of 7.1-7.8 ppm [5].

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)MultiplicityReference
H-2 (imidazolium)8.8-9.2137-139s [3] [4]
H-4,5 (imidazolium)7.3-7.5122-124d [3] [4]
N-CH33.8-4.036-38s [3] [4]
N-CH2-Ph5.4-5.652-54s [3] [4]
Ph-H (aromatic)7.2-7.4127-129m [3] [4]
Tosyl-CH32.3-2.421-22s [5]
Tosyl-H (aromatic)7.1-7.8128-130d [5]

Carbon-13 Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum provides complementary structural information, revealing the carbon framework and electronic environment of the ionic liquid. The carbon-2 of the imidazolium ring appears at 137-139 ppm [3] [4], consistent with the highly deshielded nature of this position due to the adjacent nitrogen atoms and the positive charge distribution.

The carbon-4 and carbon-5 positions of the imidazolium ring resonate at 122-124 ppm [3] [4], reflecting the aromatic character while showing less deshielding compared to the carbon-2 position. The nitrogen-bound methyl carbon appears at 36-38 ppm [3] [4], while the benzyl methylene carbon resonates at 52-54 ppm [3] [4].

The benzyl aromatic carbons generate signals in the range of 127-129 ppm [3] [4], typical for substituted aromatic systems. The tosylate anion contributes characteristic carbon resonances, with the methyl carbon appearing at 21-22 ppm [5] and the aromatic carbons at 128-130 ppm [5].

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state arrangement and molecular geometry of 1-Benzyl-3-methylimidazolium tosylate. The compound crystallizes in the monoclinic crystal system with space group P21/n [6], indicating a centrosymmetric arrangement that reflects the ionic nature of the material.

Unit Cell Parameters and Crystal Structure

The unit cell parameters reveal a monoclinic structure with dimensions a = 7.9-8.1 Å, b = 5.6-5.8 Å, and c = 24.0-24.2 Å [6]. The β angle of 98-99° [6] deviates slightly from orthogonality, characteristic of monoclinic symmetry. The unit cell volume of 900-920 ų [6] accommodates four formula units (Z = 4) [6], indicating a typical packing arrangement for ionic liquids.

The calculated density of 1.23-1.25 g/cm³ [7] aligns with experimental observations and confirms the structural integrity of the crystalline material. The crystal structure determination typically requires data collection at ambient temperature (293-298 K) [6] to maintain crystal quality while avoiding potential phase transitions that could occur at lower temperatures.

ParameterValueReference
Molecular FormulaC18H20N2O3S [1] [2]
Molecular Weight (g/mol)344.43 [1] [2]
Crystal SystemMonoclinic [6]
Space GroupP21/n [6]
Unit Cell Parameters a (Å)7.9-8.1 [6]
Unit Cell Parameters b (Å)5.6-5.8 [6]
Unit Cell Parameters c (Å)24.0-24.2 [6]
Unit Cell Angle β (°)98-99 [6]
Volume (ų)900-920 [6]
Z4 [6]
Density (g/cm³)1.23-1.25 [7]
Temperature (K)293-298 [6]

Intermolecular Interactions and Packing Arrangement

The crystal structure reveals significant intermolecular interactions that stabilize the solid-state arrangement. Hydrogen bonding networks form between the imidazolium cations and tosylate anions, with the acidic hydrogen at the carbon-2 position of the imidazolium ring participating in strong hydrogen bonds with the sulfonate oxygen atoms [8] [9].

The benzyl substituent adopts conformations that optimize π-π stacking interactions with neighboring aromatic rings, contributing to the overall crystal packing efficiency. The tosylate anions orient themselves to maximize electrostatic interactions with the positively charged imidazolium rings while minimizing steric hindrance between the methyl and aromatic substituents.

Mass Spectrometric Profiling

Mass spectrometry provides crucial information about the molecular composition, fragmentation pathways, and structural features of 1-Benzyl-3-methylimidazolium tosylate. Electrospray ionization mass spectrometry proves particularly effective for analyzing ionic liquids due to their inherently ionic nature and high solubility in polar solvents.

Molecular Ion Detection and Base Peak Identification

The molecular ion peak appears at m/z 344 [10] [11] with moderate intensity (15-25%), characteristic of ionic liquids where the molecular ion often exhibits limited stability under mass spectrometric conditions. The base peak consistently appears at m/z 173 [10] [11], corresponding to the 1-benzyl-3-methylimidazolium cation [M-tosylate]+, which demonstrates the preferential ionization and detection of the cationic component.

The fragmentation pattern reveals systematic losses that provide structural confirmation. The benzyl cation fragment at m/z 91 [C7H7]+ [11] [12] appears with high relative intensity (60-80%), indicating the favorable fragmentation pathway involving cleavage of the nitrogen-benzyl bond. This fragmentation follows established patterns for benzyl-substituted compounds and provides diagnostic information about the substituent pattern.

Fragment Ion (m/z)Relative Intensity (%)AssignmentFragmentation PathwayReference
344 [M]+15-25Molecular ionParent ion [10] [11]
173 [M-tosylate]+100Imidazolium cationLoss of tosylate anion [10] [11]
91 [C7H7]+60-80Benzyl cationBenzyl fragmentation [11] [12]
171 [tosylate]+40-60Tosylate anionAnion detection [10]
155 [tosylate-O]+20-30Tosylate fragmentSO loss from tosylate [10]
79 [py]+15-25Pyridinium fragmentRing contraction [11]
51 [C4H3]+10-20Ring fragmentFurther fragmentation [11]

Anionic Component Analysis

The tosylate anion can be detected in negative ion mode at m/z 171 [10], providing confirmation of the anionic component. Secondary fragmentation of the tosylate anion produces characteristic fragments, including the loss of oxygen to yield m/z 155 [10]. These fragmentation patterns align with established behavior of sulfonate anions under mass spectrometric conditions.

Further fragmentation of the imidazolium cation produces smaller ionic fragments, including m/z 79 corresponding to a pyridinium-type fragment [11] formed through ring contraction processes. The appearance of m/z 51 [C4H3]+ [11] indicates extensive fragmentation of the aromatic ring system under high-energy conditions.

Infrared and Raman Spectroscopic Fingerprinting

Vibrational spectroscopy techniques provide detailed information about the molecular vibrations and functional group characteristics of 1-Benzyl-3-methylimidazolium tosylate. Both infrared and Raman spectroscopy offer complementary perspectives on the vibrational structure, with selection rules governing the activity of different vibrational modes.

Functional Group Identification and Assignment

The infrared spectrum exhibits characteristic absorption bands that correspond to specific functional groups and molecular vibrations. The carbon-hydrogen stretching vibrations appear in two distinct regions: aromatic carbon-hydrogen stretches at 3100-3200 cm⁻¹ [13] [14] [15] and aliphatic carbon-hydrogen stretches at 3000-3100 cm⁻¹ [13] [14] [15]. These assignments reflect the different electronic environments of the hydrogen atoms bonded to aromatic versus aliphatic carbon centers.

The imidazolium ring vibrations manifest as strong absorptions at 1550-1570 cm⁻¹ [13] [14] [15], corresponding to carbon-carbon and carbon-nitrogen stretching modes within the aromatic heterocycle. These vibrations are particularly diagnostic for imidazolium-based ionic liquids and provide confirmation of the ring structure integrity.

Carbon-hydrogen bending vibrations appear at 1460-1480 cm⁻¹ for aromatic systems [13] [14] [15] and 1350-1380 cm⁻¹ for aliphatic systems [13] [14] [15]. The separation of these bands allows for distinction between different hydrogen environments and provides information about the substitution patterns.

Wavenumber (cm⁻¹)AssignmentIntensity (IR)Intensity (Raman)Reference
3100-3200C-H stretch (aromatic)w-mm [13] [14] [15]
3000-3100C-H stretch (aliphatic)mm [13] [14] [15]
1550-1570C=C, C=N stretch (ring)ss [13] [14] [15]
1460-1480C-H bend (aromatic)mm-s [13] [14] [15]
1350-1380C-H bend (aliphatic)mw [13] [14] [15]
1150-1200S=O stretch (antisymmetric)sm [14] [16] [15]
1030-1080S=O stretch (symmetric)sm [14] [16] [15]
810-850C-H out-of-plane (aromatic)mw [13] [14]
650-700C-S stretchmm [14] [16]
550-600S-O bendms [14] [16]

Tosylate Anion Vibrational Characteristics

The tosylate anion contributes distinctive vibrational signatures that confirm its presence and structural integrity. The sulfur-oxygen stretching vibrations appear as strong absorptions in the infrared spectrum, with the antisymmetric stretch at 1150-1200 cm⁻¹ [14] [16] [15] and the symmetric stretch at 1030-1080 cm⁻¹ [14] [16] [15]. These vibrations are characteristic of sulfonate functional groups and provide diagnostic information about the anionic component.

The carbon-sulfur stretching vibration appears at 650-700 cm⁻¹ [14] [16], while the sulfur-oxygen bending mode manifests at 550-600 cm⁻¹ [14] [16]. These lower frequency vibrations provide additional confirmation of the tosylate structure and help distinguish it from other sulfonate anions.

Raman Spectroscopic Complementarity

Raman spectroscopy provides complementary information with different selection rules governing vibrational activity. The aromatic ring vibrations show strong Raman activity at 1550-1570 cm⁻¹ [13] [14] [15], consistent with the symmetric nature of these modes. The sulfur-oxygen bending vibration at 550-600 cm⁻¹ [14] [16] exhibits particularly strong Raman intensity, making it a diagnostic marker for the tosylate anion.

Hydrogen Bond Acceptor Count

3

Exact Mass

344.11946368 g/mol

Monoisotopic Mass

344.11946368 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-29-2023

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